molecular formula C14H6Cl3F6NO2 B3042548 3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate CAS No. 646989-49-3

3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate

Cat. No.: B3042548
CAS No.: 646989-49-3
M. Wt: 440.5 g/mol
InChI Key: ZPPJECZXOHEMOV-UHFFFAOYSA-N
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Description

3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a prop-2-ynyl chain, and a trichlorovinyl carbamate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the prop-2-ynyl intermediate: This step involves the reaction of 3,5-di(trifluoromethyl)benzene with propargyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the trichlorovinyl carbamate group: The intermediate is then reacted with 1,2,2-trichlorovinyl isocyanate under controlled conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trichlorovinyl carbamate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the development of new materials and chemical products due to its unique reactivity and properties.

Mechanism of Action

The mechanism of action of 3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichloroethenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3F6NO2/c15-10(16)11(17)24-12(25)26-3-1-2-7-4-8(13(18,19)20)6-9(5-7)14(21,22)23/h4-6H,3H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPJECZXOHEMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCOC(=O)NC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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